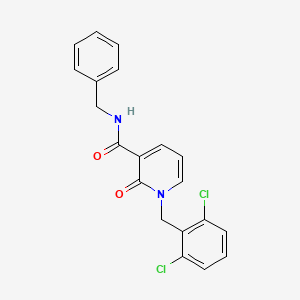
N-((5-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is further substituted with a 1,3,4-oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms, and a thioether linkage, which is a sulfur atom bonded to two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, 1,3,4-oxadiazole, trifluoromethyl, and thioether functional groups. These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and 1,3,4-oxadiazole groups could increase its solubility in polar solvents, while the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
Pharmaceutical Development
The presence of the N-methyl group in this compound suggests its utility in pharmaceuticals. N-Monomethyl amines are crucial in the synthesis of various drugs, as they can enhance activity by altering solubility, conformation, and metabolic activity . This compound could be used to develop new medications with improved efficacy and pharmacokinetic properties.
Agrochemical Synthesis
Compounds with N-methyl groups and trifluoromethyl moieties are often used in the creation of agrochemicals . The specific structure of this compound could lead to the development of novel pesticides or herbicides with enhanced potency and selectivity.
Material Science
The trifluoromethyl group is increasingly important in materials science, particularly for creating materials with unique properties such as increased thermal stability or chemical resistance . This compound could contribute to the synthesis of advanced materials for various industrial applications.
Catalysis
The compound’s structure indicates potential use as a catalyst or a component in catalyst design, particularly in reactions involving selective methylation . It could be part of a catalytic system that enhances the efficiency and selectivity of chemical reactions in organic synthesis.
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, future research could focus on optimizing its structure for better efficacy, lower toxicity, and improved pharmacokinetic properties .
properties
IUPAC Name |
N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S/c1-13-5-7-14(8-6-13)10-25-17(29)12-32-20-28-27-18(31-20)11-26-19(30)15-3-2-4-16(9-15)21(22,23)24/h2-9H,10-12H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNZHQRRFXEOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)

![(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2956142.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2956146.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2956147.png)
![(1-Oxo-2,8-dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2956148.png)
![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2956150.png)
